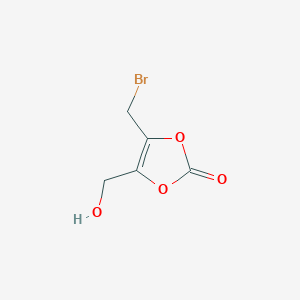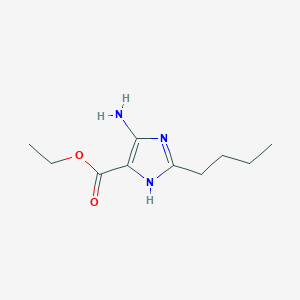
4-amino-2-butil-1H-imidazol-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
Target of Action
Imidazole compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” would depend on its specific structure and properties.
Mode of Action
The mode of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways depending on their specific targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” would depend on its specific chemical properties. Generally, imidazole compounds are highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” would depend on its specific targets and mode of action. Generally, the result of action of imidazole compounds can range from modulation of protein function to inhibition of cell growth .
Action Environment
The action, efficacy, and stability of “ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, imidazole compounds are amphoteric in nature, showing both acidic and basic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate typically involves the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. One common method involves the reaction of 4-amino-2-butylimidazole with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-amino-1H-imidazole-5-carboxylate: Similar structure but lacks the butyl group.
4-Amino-2-butyl-1H-imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Butyl-1H-imidazole-5-carboxylate: Lacks the amino group.
Uniqueness
Ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate is unique due to the presence of both the butyl and amino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-7-12-8(9(11)13-7)10(14)15-4-2/h3-6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJYAWJXRCVBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2-Propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2584782.png)
![N-cyclopropyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2584783.png)

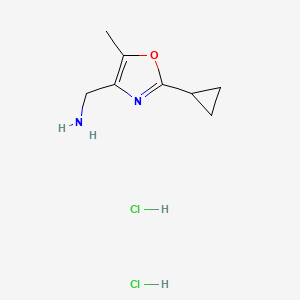
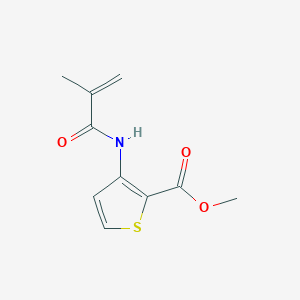
![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)
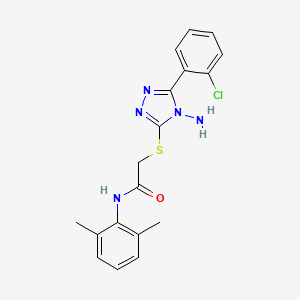
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2584796.png)

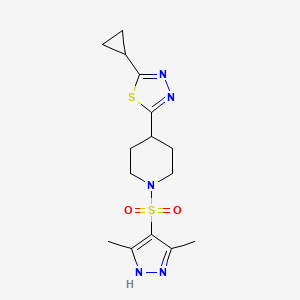
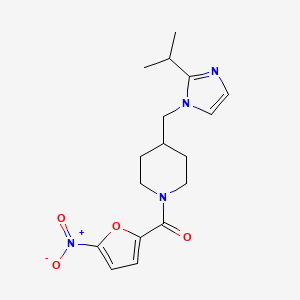
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)
